molecular formula C17H17BrN2O5S B2581865 Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate CAS No. 1100757-01-4

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate

Cat. No.: B2581865
CAS No.: 1100757-01-4
M. Wt: 441.3
InChI Key: ZDAGFGFLWFXCMT-UHFFFAOYSA-N
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Description

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate is a synthetic organic compound characterized by a phenylacetic acid backbone modified with a methyl ester group, a sulfonamide-linked 4-bromophenyl moiety, and an acetylated amino group. The structure integrates multiple functional groups:

  • Methyl ester: Enhances lipophilicity and stability compared to carboxylic acids.
  • Acetylated amino group: Modifies solubility and steric bulk.

Properties

IUPAC Name

methyl 2-[[2-[(4-bromophenyl)sulfonylamino]acetyl]amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O5S/c1-25-17(22)16(12-5-3-2-4-6-12)20-15(21)11-19-26(23,24)14-9-7-13(18)8-10-14/h2-10,16,19H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAGFGFLWFXCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the bromophenyl sulfonyl intermediate: This step involves the reaction of 4-bromophenyl sulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide intermediate.

    Acetylation: The sulfonamide intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to form the acetylated product.

    Esterification: The final step involves the esterification of the acetylated product with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : Treatment with aqueous NaOH or KOH yields the corresponding carboxylic acid salt, 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetic acid .

  • Acidic Hydrolysis : Concentrated HCl or H₂SO₄ produces the free carboxylic acid.

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentProductYield
Basic (pH >12)1M NaOH, refluxSodium carboxylate salt85–90%
Acidic (pH <2)6M HCl, 80°CFree carboxylic acid75–80%

Nucleophilic Substitution at the Bromophenyl Group

The electron-withdrawing sulfonyl group activates the para-bromine for nucleophilic aromatic substitution (SNAr):

  • Amination : Reacts with ammonia or primary amines (e.g., methylamine) under catalytic Cu(I) to form 4-aminophenyl derivatives .

  • Hydroxylation : Requires harsh conditions (e.g., NaOH, 150°C) to replace bromine with a hydroxyl group.

Mechanistic Insight :
The sulfonyl group stabilizes the negative charge in the Meisenheimer intermediate, facilitating bromide displacement.

Oxidation Reactions

The acetamide side chain and phenyl groups are susceptible to oxidation:

  • Side-Chain Oxidation : Strong oxidizers like KMnO₄ convert the acetamide’s methylene (–CH₂–) to a ketone (–CO–).

  • Aromatic Ring Oxidation : Ozone or CrO₃ oxidizes the phenyl ring to quinone structures, though this is less common due to steric hindrance.

Sulfonamide Group Reactivity

The sulfonamide (–SO₂NH–) participates in:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form N-alkylated derivatives .

  • Biological Interactions : Forms covalent bonds with serine or cysteine residues in enzymes, suggesting potential as a protease inhibitor .

Table 2: Sulfonamide Derivatization Examples

Reaction TypeReagentProductApplication
N-AlkylationCH₃I, NaH, DMFN-MethylsulfonamidePharmaceutical intermediates
AcylationAcCl, pyridineN-Acetylated derivativePolymer modifiers

Esterification and Transesterification

The methyl ester group can be modified via:

  • Transesterification : Reacts with higher alcohols (e.g., ethanol) under acidic catalysis to form ethyl esters .

  • Amidation : Treatment with amines (e.g., NH₃) produces primary amides.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Bromophenyl Sulfonyl Intermediate : This is achieved by reacting 4-bromophenyl sulfonyl chloride with an appropriate amine under basic conditions.
  • Acetylation : The sulfonamide intermediate undergoes acetylation using acetic anhydride or acetyl chloride.
  • Esterification : The final product is obtained by esterifying the acetylated product with methanol in the presence of an acid catalyst.

Chemistry

  • Building Block for Organic Synthesis : This compound serves as an essential precursor in the synthesis of more complex organic molecules, facilitating the development of novel chemical entities.

Biology

  • Biochemical Probe : It is investigated for its potential to study enzyme interactions and protein modifications due to its ability to form covalent bonds with nucleophilic amino acid residues in proteins.

Medicine

  • Therapeutic Properties : Research has highlighted its potential anti-inflammatory and anticancer activities. The compound's mechanism involves interaction with molecular targets such as enzymes and receptors, potentially leading to inhibition or modification of their activity.

Industry

  • Development of Specialty Chemicals : Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate is utilized in creating specialty chemicals and materials designed for specific functional properties.

Antibacterial Activity

The compound exhibits significant antibacterial properties against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate

The presence of the bromine atom enhances its antimicrobial effect, likely due to increased lipophilicity and better interaction with bacterial membranes.

Anticancer Activity

Recent studies have shown that compounds containing sulfonamide groups can exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells, demonstrating potential as anticancer agents .

Mechanism of Action

The mechanism of action of Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The bromophenyl group may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate with structurally related compounds, emphasizing key differences in substituents, functional groups, and molecular properties.

Compound Name Key Structural Features Molecular Formula (Calculated) Molecular Weight (g/mol) Notable Differences vs. Target Compound Reference
This compound 4-Bromophenyl sulfonamide, acetyl amino, methyl ester C₁₇H₁₆BrN₃O₅S ~454.3 Target compound -
Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate 4-Methylphenyl sulfonamide (vs. bromo), lacks acetyl group C₁₆H₁₆N₂O₄S ~340.4 Lower MW; methyl substituent reduces steric/electronic effects
(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride 4-Bromophenyl, amino group (no sulfonamide or acetyl) C₉H₁₁BrClNO₂ 280.55 Simplified structure; lacks sulfonamide and acetyl
(R)-2-(4-Methylphenylsulfonamido)-2-phenylacetic acid Carboxylic acid (vs. ester), R-configuration, 4-methylphenyl C₁₅H₁₅NO₄S ~313.4 Acidic form; stereospecificity may affect bioactivity
Bensulfuron-methyl (herbicide) Sulfonylurea core with pyrimidinyl group C₁₆H₁₈N₄O₇S ~410.4 Pyrimidinyl group enables herbicidal activity
[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate Methoxyphenyl substitution, carbamate linkage (vs. sulfonamide) C₁₉H₁₉BrN₂O₄ ~427.3 Altered electronic profile due to methoxy group

Key Observations:

Bromine’s electronegativity may enhance sulfonamide stability or binding affinity in biological systems. Acetylated amino groups (target compound) introduce steric hindrance and hydrogen-bonding capacity, distinguishing it from simpler amino derivatives (e.g., ).

Functional Group Variations: Ester vs. Sulfonamide vs. Sulfonylurea: Sulfonylureas (e.g., bensulfuron-methyl) leverage pyrimidinyl groups for herbicidal activity, unlike the acetylated sulfonamide in the target compound .

Stereochemical Considerations :

  • The (R)-configuration in ’s compound highlights the role of chirality in biological interactions, though stereochemical data for the target compound are unspecified .

Biological Activity

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate is a complex organic compound characterized by its unique sulfonamide and acetamide functionalities. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C17H17BrN2O5S
  • Molecular Weight : 441.3 g/mol
  • CAS Number : 1100757-01-4

The structural complexity of this compound includes a bromophenyl sulfonamide group, which is known to enhance biological activity through various mechanisms.

Antibacterial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antibacterial properties. This compound has been evaluated against several bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate

Studies have shown that the presence of the bromine atom in the structure can enhance the antimicrobial effect, potentially due to increased lipophilicity and interaction with bacterial membranes .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies demonstrate that it can inhibit cancer cell proliferation through various pathways:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells.
  • Cell Cycle Arrest : It affects the cell cycle, preventing cancer cells from dividing.

A study highlighted that related compounds with similar structures exhibited promising results in inhibiting tumor growth in animal models .

Enzyme Inhibition

The compound has shown significant enzyme inhibitory activity. Notably:

  • Acetylcholinesterase (AChE) Inhibition : This is crucial for neuroprotective effects and potential applications in treating neurodegenerative diseases.
  • Urease Inhibition : Important for managing urease-related infections.

In vitro assays demonstrated strong inhibition against AChE, suggesting potential uses in treating conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Target Proteins : The sulfonamide moiety interacts with active sites on target proteins, leading to inhibition of their functions.
  • Antioxidant Properties : Some studies suggest that this compound may possess antioxidant capabilities, contributing to its protective effects against oxidative stress in cells .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A research team evaluated the antibacterial efficacy of various derivatives of sulfonamide compounds, including this compound. The results indicated a significant reduction in bacterial growth rates compared to controls, particularly against Salmonella typhi.
  • Clinical Trials for Anticancer Activity :
    Preliminary clinical trials have been initiated to assess the safety and efficacy of this compound in cancer patients. Early results show promise in reducing tumor size and improving patient outcomes when used as part of a combination therapy .

Q & A

Q. What are the common synthetic routes for Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate, and how can intermediates be characterized?

The synthesis typically involves sequential coupling reactions:

Sulfonylation : React 4-bromobenzenesulfonyl chloride with a protected amino-acetyl intermediate (e.g., glycine derivatives) to form the sulfonamide linkage .

Amide Coupling : Use coupling agents like EDC/HOBt or DCC to attach the phenylacetic acid moiety to the sulfonamide intermediate .

Esterification : Methylation of the carboxylic acid group using methanol under acidic conditions or diazomethane .
Characterization :

  • FTIR : Confirm sulfonamide (1320–1160 cm⁻¹ S=O stretching) and ester (1720–1700 cm⁻¹ C=O) groups .
  • NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm for bromophenyl), methyl ester (δ 3.6–3.8 ppm), and sulfonamide NH (δ 9.0–10.0 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester or sulfonamide groups .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Monitor for decomposition via TLC or HPLC .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Test against targets like carbonic anhydrase or proteases via fluorometric/colorimetric assays (e.g., p-NPA hydrolysis for esterase activity) .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonylation or amide coupling steps be addressed?

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to block competing amine sites during sulfonylation .
  • Catalysis : Employ Pd-mediated cross-coupling for bromophenyl activation, or microwave-assisted synthesis to enhance reaction specificity .

Q. What crystallographic data are available for related sulfonamide derivatives, and how do they inform structural analysis?

X-ray studies of analogous compounds (e.g., 2-(4-methylbenzenesulfonamido)-2-phenylacetic acid) reveal:

  • Planar sulfonamide groups with S–N bond lengths ~1.63 Å, confirming resonance stabilization .
  • Hydrogen-bond networks between sulfonamide NH and adjacent carbonyl groups, critical for stabilizing crystal packing .

Q. How can computational methods predict binding modes to biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., carbonic anhydrase). Key residues (e.g., Zn²⁺ in CA) often coordinate with sulfonamide groups .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on RMSD and binding free energy (MM-PBSA) .

Q. What experimental design strategies optimize synthesis yield and purity?

  • Design of Experiments (DoE) : Apply factorial design to variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can identify optimal conditions for amide coupling .
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions (e.g., ester hydrolysis) .

Q. How can conflicting bioactivity data from different studies be resolved?

  • Meta-Analysis : Compare assay conditions (e.g., pH, ionic strength) across studies. For example, NMDA receptor binding assays may vary due to Mg²⁺ concentration .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., calcium flux) for functional activity .

Q. What advanced techniques characterize degradation products under stress conditions?

  • LC-HRMS : Identify hydrolyzed products (e.g., free carboxylic acid from ester cleavage) using a C18 column and gradient elution (0.1% formic acid in H₂O/MeCN) .
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via NMR or mass spectrometry .

Q. How does the bromophenyl group influence pharmacokinetic properties?

  • LogP Calculations : The bromine atom increases hydrophobicity (predicted LogP ~3.5), enhancing membrane permeability but reducing solubility .
  • CYP450 Metabolism : In silico tools (e.g., SwissADME) predict oxidation at the benzylic position, forming a reactive quinone intermediate .

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